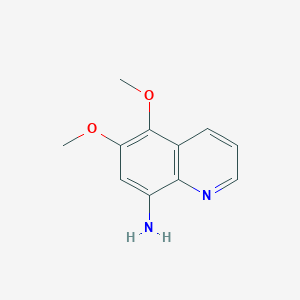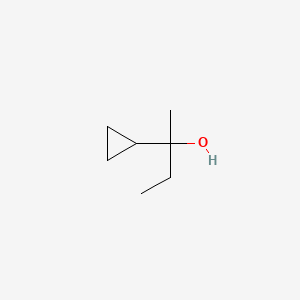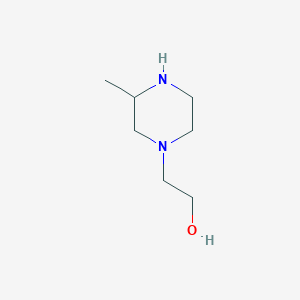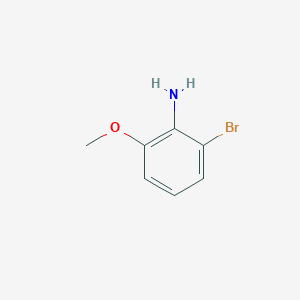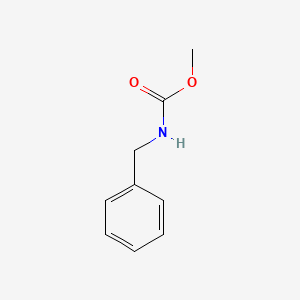![molecular formula C14H14O5 B1361613 Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate CAS No. 5614-82-4](/img/structure/B1361613.png)
Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate
Vue d'ensemble
Description
Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C15H16O5 . It is a derivative of coumarin, a type of aromatic organic chemical compound .
Synthesis Analysis
This compound can be synthesized by the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . Other synthesis methods involve the formation of diammonium salt of dithiolate anion and the reaction with acetophenones .Molecular Structure Analysis
The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxy-acetate moiety . In the crystal, C-H⋯O hydrogen bonds result in the formation of zigzag layers parallel to the bc plane .Chemical Reactions Analysis
Rhodamine 6G (Rh6G) is modified by ethylenediamine to obtain rhodamine with amine functional groups (Rh6G‐NH2). Rh6G‐NH2 as an initial core is used to bond coumarin derivatives . The type of solvent has a strong effect on quantum yield .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.2845 . Its NMR (400 MHz, D2O) values are δ [ppm] = 8.22–7.30 (CH arom), 6.73 (CH lacton), 3.83, 3.07, 2.60 (CH2 4), 3.61 (CH3 − N) .Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate has been studied for its antimicrobial properties. Research has shown that derivatives of this compound exhibit minimum inhibitory concentrations against various bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus .
Synthesis of Photoactive Cellulose Derivatives
This compound is used in the synthesis of water-soluble, photoactive cellulose derivatives. These derivatives are prepared homogeneously and contain ester moieties that confer photosensitivity, which can be useful in various applications including smart materials and sensors .
Photophysical Properties
The compound is involved in studies related to reflectance and photophysical properties, particularly in combination with other compounds like rhodamine 6G. This research can lead to developments in fields such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs) .
Chemical Synthesis and Characterization
Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate is also a subject of interest in chemical synthesis and characterization studies. It serves as a precursor or intermediate in the synthesis of more complex chemical structures, which can have various applications in medicinal chemistry and materials science .
Orientations Futures
The compound’s photophysical properties were investigated, showing that synthesized colorants were transparent in the NIR region . This property could be used to control the amount of energy absorbed by the material exposed to sunlight . This has received a great deal of attention from scientists because the existence of such properties has very interesting and important applications .
Propriétés
IUPAC Name |
ethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-17-14(16)8-18-10-4-5-11-9(2)6-13(15)19-12(11)7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDRQKTUWRSVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289518 | |
| Record name | ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5614-82-4 | |
| Record name | NSC61738 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in the synthesis of formazan derivatives, and what is the significance of this research?
A: Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate serves as a crucial intermediate in the multi-step synthesis of formazan derivatives from coumarin. [] The research aims to synthesize new compounds with potential antibacterial activity, particularly against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



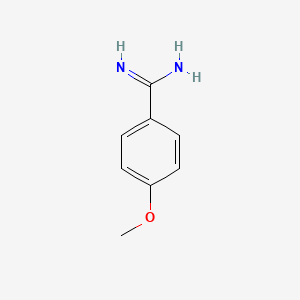
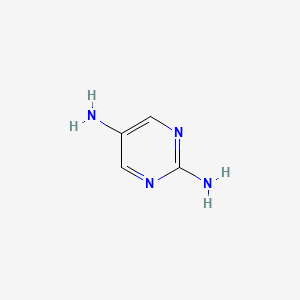
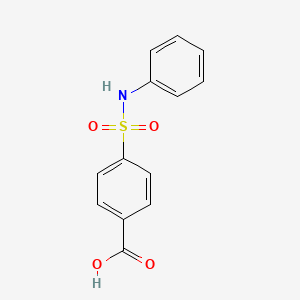
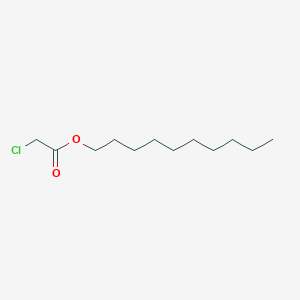


![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)
